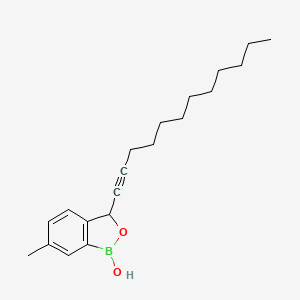
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a benzene ring fused with an oxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodec-1-yne and 6-methyl-2,1-benzoxaborole.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alkylated products.
Scientific Research Applications
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(Dodec-1-yn-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: This compound shares the dodec-1-yn-1-yl group but differs in its overall structure and properties.
5-(Dodec-1-yn-1-yl)-2-hydroxybenzene-1,3-dicarbaldehyde: Another compound with a similar alkyne group but different functional groups and applications.
Uniqueness
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol is unique due to its benzoxaborole core, which imparts distinct chemical and biological properties. The presence of the boron atom allows for specific interactions with biological molecules, making it a valuable compound for research and development.
Properties
CAS No. |
832726-10-0 |
|---|---|
Molecular Formula |
C20H29BO2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-dodec-1-ynyl-1-hydroxy-6-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C20H29BO2/c1-3-4-5-6-7-8-9-10-11-12-13-20-18-15-14-17(2)16-19(18)21(22)23-20/h14-16,20,22H,3-11H2,1-2H3 |
InChI Key |
YNWPXQYGHMPOKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C)C(O1)C#CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


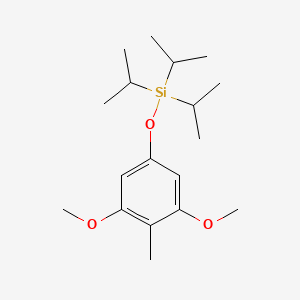


![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

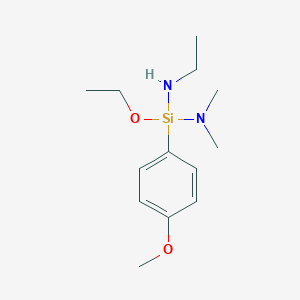
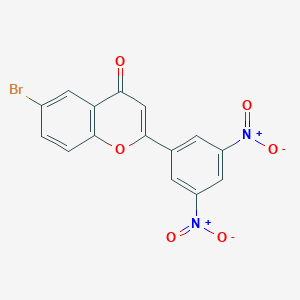
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
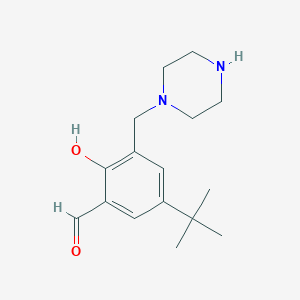
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
